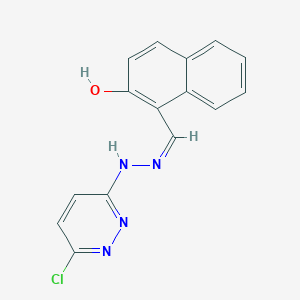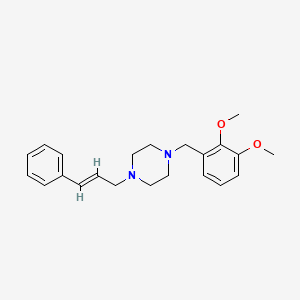![molecular formula C13H11N5OS B6030204 5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6030204.png)
5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione, also known as POXT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and agriculture. POXT is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential applications in the fields of medicine and agriculture. In medicine, this compound has been shown to have antitumor, antimicrobial, and antiviral activities. In agriculture, this compound has been studied as a potential herbicide and fungicide.
Mecanismo De Acción
The mechanism of action of 5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various biological processes. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis through the activation of caspase enzymes. This compound also inhibits the activity of tyrosinase, which is involved in the production of melanin. In bacteria and viruses, this compound inhibits the growth of these organisms by interfering with their metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione in lab experiments is its diverse biological activities, which make it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which can make it difficult to determine the optimal concentration to use in experiments.
Direcciones Futuras
There are several future directions for research on 5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione. One area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in agriculture.
Métodos De Síntesis
The synthesis of 5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione involves a multi-step process. The starting materials are 2-aminopyridine and 4-pyridinecarboxaldehyde, which are reacted with thiosemicarbazide in the presence of acetic acid to form the intermediate compound. This intermediate is then reacted with 2-bromo-5-chloromethylpyridine in the presence of potassium carbonate and acetonitrile to form this compound. The final product is obtained through recrystallization from ethanol.
Propiedades
IUPAC Name |
5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c20-13-18(9-16-11-3-1-2-6-15-11)17-12(19-13)10-4-7-14-8-5-10/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEPSGXYXVZQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methylcyclopropyl)propanamide](/img/structure/B6030122.png)
![N-(1-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6030136.png)

![2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6030142.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6030152.png)
![2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6030153.png)
![4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6030157.png)
![methyl N-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6030172.png)
![7-cycloheptyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030197.png)

![6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B6030214.png)
![4-(2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6030220.png)
![N-[3-(3-hydroxy-1-piperidinyl)propyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6030222.png)